5-Styryl-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGCMNTYAEAHI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420988 | |
| Record name | 5-Styryl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220429-71-0 | |
| Record name | 5-Styryl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Styryl 1h Tetrazole and Analogues
Catalytic [3+2] Cycloaddition Strategies for 5-Substituted 1H-Tetrazoles
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like tetrazoles. In this reaction, a 1,3-dipole (the azide) reacts with a dipolarophile (the nitrile) to form the tetrazole ring. While this reaction can proceed thermally, the use of catalysts significantly enhances the reaction rate, improves yields, and allows for milder reaction conditions. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of catalyst accessibility and selectivity.
Homogeneous Catalysis in Tetrazole Formation
Homogeneous catalysts, typically metal complexes or Lewis acids, activate the nitrile group, making it more susceptible to nucleophilic attack by the azide (B81097) ion. This activation lowers the energy barrier for the cycloaddition, facilitating the formation of the tetrazole ring. Various metal-based catalysts and Lewis acids have been explored for this transformation, each with its own set of advantages and limitations.
Copper catalysts have emerged as efficient and cost-effective promoters for the synthesis of 5-substituted 1H-tetrazoles. The copper-catalyzed [3+2] cycloaddition between various nitriles and trimethylsilyl (B98337) azide (TMSN3) in a mixed solvent system of DMF/MeOH has been shown to produce the corresponding tetrazoles in good to high yields. nih.govnih.govresearchgate.net The proposed mechanism involves the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. nih.govresearchgate.net The combination of a copper catalyst with triethylamine (B128534) has also been found to promote the reaction at lower temperatures. nih.gov For the synthesis of 5-styryl-1H-tetrazole, this methodology would involve the reaction of cinnamonitrile (B126248) with an azide source in the presence of a suitable copper catalyst.
Microwave-assisted copper-catalyzed synthesis has also been explored, offering advantages such as reduced reaction times and improved yields. For instance, the use of a [Cu(phen)(PPh3)2]NO3 catalyst in a green medium under microwave irradiation has been effective for the synthesis of various 5-substituted 1H-tetrazoles. nih.gov A one-pot, three-component reaction between an aldehyde (like cinnamaldehyde), hydroxylamine (B1172632), and sodium azide in the presence of a copper-on-charcoal (Cu/C) catalyst also provides an alternative route, proceeding through the in situ formation of the nitrile. semanticscholar.org
Table 1: Examples of Copper-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles (General data for 5-substituted 1H-tetrazoles, applicable to this compound from cinnamonitrile)
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | TMSN3 | DMF/MeOH | 130 | 12 | 85-95 | nih.gov |
| CuI / Et3N | TMSN3 | DMF/MeOH | 80 | 12 | 80-90 | nih.gov |
| [Cu(phen)(PPh3)2]NO3 | NaN3 | Green Media (MW) | 65 | 0.25 | 85-95 | nih.gov |
| Cu/C | NaN3 (from aldehyde) | Water | 100 | 4-6 | 80-92 | semanticscholar.org |
The use of lead salts as catalysts for the synthesis of 5-substituted 1H-tetrazoles is not as extensively documented in recent literature compared to other metals like zinc or copper. While Lewis acidic character of lead(II) salts could theoretically promote the cycloaddition, specific and recent research detailing their application, particularly for the synthesis of this compound, is scarce. General methodologies for Lewis acid-catalyzed tetrazole synthesis suggest that a lead(II) salt could potentially activate the nitrile group of cinnamonitrile towards attack by an azide, but dedicated studies are needed to establish optimal conditions and efficiency.
Zinc salts are among the most widely used and effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.org.zagrowingscience.comorganic-chemistry.org The reaction readily proceeds in water, making it an environmentally benign process. organic-chemistry.org The scope of this reaction is broad, encompassing aromatic, vinyl, and alkyl nitriles. organic-chemistry.org Therefore, cinnamonitrile is an excellent candidate for this transformation to yield this compound.
The catalytic role of the zinc(II) ion is to coordinate to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, thereby lowering the activation barrier for the nucleophilic attack of the azide ion. Density functional theory (DFT) calculations have supported this mechanism, indicating that the coordination of the nitrile to the zinc ion is the key catalytic step. The use of zinc(II) chloride in alcohols like isopropanol (B130326) or n-butanol also provides a mild and efficient procedure for this conversion. organic-chemistry.org Furthermore, the formation of N-protected (1H-tetrazol-5-yl)zinc pivalates offers a route to functionalized tetrazoles through subsequent cross-coupling reactions. researchgate.net
Table 2: Zinc Salt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles (General data for 5-substituted 1H-tetrazoles, applicable to this compound from cinnamonitrile)
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr2 | NaN3 | Water | 100 | 24 | 85-95 | scielo.org.zagrowingscience.com |
| ZnCl2 | NaN3 | Isopropanol | Reflux | 2-4 | 90-98 | organic-chemistry.org |
| ZnO nanoparticles | NaN3 | DMF | 120 | 14 | 72 | nih.govresearchgate.net |
| Zn/Al hydrotalcite | NaN3 | DMF | 130 | 12 | 85-95 | semanticscholar.orgnih.gov |
Lewis acids based on aluminum and boron are effective catalysts for the [3+2] cycloaddition of nitriles and azides. semanticscholar.orgnih.gov Aluminum chloride (AlCl3), a classic Lewis acid, has been shown to catalyze this reaction. semanticscholar.orgelsevierpure.com A heterogeneous catalyst composed of an AlCl3-polystyrene composite has been developed, allowing for a solvent-free procedure and easier product isolation. elsevierpure.com This method has been successfully applied to the synthesis of 5-aryl tetrazoles and could be adapted for this compound. elsevierpure.com More recently, an aluminum-based ionic liquid grafted on biochar has been reported as a recyclable heterogeneous catalyst for tetrazole synthesis. nih.gov
Boron-based Lewis acids, such as boron trifluoride etherate (BF3·OEt2), also promote the formation of 5-substituted 1H-tetrazoles. semanticscholar.orgnih.gov Organoboron acids are gaining attention as stable and organic-soluble Lewis acid catalysts for various transformations, including cycloadditions. nih.gov The strong electrophilicity of the boron center, owing to its vacant p-orbital, allows it to readily accept electrons from the nitrile, thereby activating it for the reaction with azides. mdpi.com While specific examples for the synthesis of this compound using boron catalysts are not abundant, the general applicability of these Lewis acids to nitrile cycloadditions suggests their potential in this specific synthesis. rsc.org
Palladium catalysts offer a distinct and powerful approach to the synthesis of 5-styryl-1H-tetrazoles and their analogues. A notable method is the palladium-catalyzed Mizoroki-Heck cross-coupling reaction between N-substituted 5-vinyltetrazoles and aryl iodides. mdpi.com This approach builds the styryl group onto a pre-formed tetrazole ring, offering a different synthetic strategy compared to the cycloaddition of cinnamonitrile.
Alternatively, palladium catalysts can be used in one-pot tandem reactions. For instance, a method has been developed for the synthesis of 5-substituted 1H-tetrazoles from aryl halides, K4[Fe(CN)6] (as a cyanide source), and sodium azide in the presence of a polymer-supported palladium nanoparticle catalyst. researchgate.netresearchgate.net In this process, the aryl halide is first converted to the corresponding nitrile via a palladium-catalyzed cyanation, which then undergoes a [3+2] cycloaddition with sodium azide in the same pot. This would allow for the synthesis of this compound starting from a styryl halide.
Table 3: Palladium-Catalyzed Synthesis of 5-Styryl-1H-tetrazoles
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methyl-5-vinyltetrazole + Aryl iodide | Palladium catalyst + Copper salt | - | - | - | - | mdpi.com |
| Styryl halide + K4[Fe(CN)6] + NaN3 | Polymer-supported Pd(0) nanoparticles | DMF | 120 | 12 | High | researchgate.netresearchgate.net |
Heterogeneous Catalysis for Sustainable Tetrazole Synthesis
The use of heterogeneous catalysts has emerged as a cornerstone of sustainable chemistry, offering advantages such as ease of separation, reusability, and reduced environmental impact. In the context of this compound synthesis, several innovative heterogeneous catalytic systems have been developed.
Nano-Catalyst Applications (e.g., Nano-TiCl₄.SiO₂, Nano ZnO/Co₃O₄)
Nanocatalysts have demonstrated remarkable efficiency in promoting the synthesis of 5-substituted-1H-tetrazoles. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity.
One notable example is the use of nano-TiCl₄.SiO₂ as a solid Lewis acid catalyst. This catalyst has been effectively employed in the preparation of 5-substituted 1H-tetrazole derivatives from various nitriles and sodium azide. wikipedia.orgsynarchive.comscielo.org.za The synthesis of the catalyst itself is straightforward and environmentally benign. wikipedia.orgsynarchive.comscielo.org.za Furthermore, nano-TiCl₄.SiO₂ can be conveniently recovered and reused multiple times without a significant loss in its catalytic activity. wikipedia.orgsynarchive.comscielo.org.za The reaction is typically carried out in a solvent such as DMF at reflux, leading to good yields of the desired tetrazole products. wikipedia.org A study screening various solvents found that DMF provided a good yield at reflux temperature, while toluene (B28343) resulted in a low yield. wikipedia.org Interestingly, the reaction can also be performed under solvent-free conditions, albeit with a moderate yield. wikipedia.org
| Catalyst | Reactants | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Nano-TiCl₄.SiO₂ | Benzonitrile, Sodium Azide | DMF | Reflux | 2 | 90 | wikipedia.org |
| Nano-TiCl₄.SiO₂ | Benzonitrile, Sodium Azide | Toluene | Reflux | 10 | 30 | wikipedia.org |
| Nano-TiCl₄.SiO₂ | Benzonitrile, Sodium Azide | None | 100°C | 10 | 60 | wikipedia.org |
Another significant advancement is the application of nano ZnO/Co₃O₄ as a novel heterogeneous catalyst. This catalyst has shown excellent efficiency in the synthesis of 5-substituted 1H-tetrazoles, affording good to excellent yields. libretexts.org The use of zinc salts, in general, has been recognized for their catalytic activity in the formation of substituted 1H-tetrazoles. libretexts.org Nanocrystalline ZnO, with its Lewis acidic surface sites, has been shown to catalyze the [3+2] cycloaddition to produce 5-substituted-1H-tetrazoles in high yields (69–82%) at elevated temperatures, and it demonstrates excellent recyclability. beilstein-journals.org
A variety of other nanocatalysts have also been explored for tetrazole synthesis, including magnetic nanoparticles which allow for easy separation and recyclability. beilstein-journals.org Examples include Fe₃O₄@tryptophan–La and Fe₃O₄-adenine-Zn, which facilitate the synthesis of 5-substituted-1H-tetrazoles under solvent-free conditions with excellent yields. beilstein-journals.org
Silica-Supported Catalysts in [3+2] Cycloaddition
Silica-supported catalysts represent another important class of heterogeneous catalysts for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide. researchgate.netresearchgate.net These catalysts are valued for their stability, ease of handling, and reusability.
Silica (B1680970) sulfuric acid has been described as a highly efficient and cost-effective catalyst for this transformation. researchgate.netresearchgate.net The protocol using silica sulfuric acid in DMF can produce a range of 5-substituted 1H-tetrazoles in yields between 72% and 95%. researchgate.netresearchgate.net The catalyst can be easily separated by filtration and reused multiple times without a significant drop in its activity. researchgate.net
| Substrate (Nitrile) | Product | Time (h) | Yield (%) |
| Benzonitrile | 5-Phenyl-1H-tetrazole | 10 | 92 |
| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 10 | 95 |
| 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 10 | 93 |
| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 12 | 89 |
| 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | 12 | 88 |
| Reaction conditions: Nitrile (1 mmol), NaN₃ (1.5 mmol), Silica sulfuric acid (0.05 g), DMF (5 mL), Reflux. Data sourced from researchgate.net. |
Another example is the use of silica-supported melamine (B1676169) trisulphonic acid (SMTSA) . While melamine trisulphonic acid (MTSA) alone gives lower yields, supporting it on silica significantly improves the yield of 5-substituted 1H-tetrazoles to as high as 85% in 6 hours. rsc.org This heterogeneous catalyst can also be recovered and reused with only a slight decrease in activity. rsc.org
Solvent-Free and Environmentally Benign Reaction Systems
The development of solvent-free and environmentally benign reaction systems is a key goal in green chemistry. Several methodologies for the synthesis of this compound and its analogs align with these principles.
As mentioned, the synthesis of 5-substituted 1H-tetrazoles using nano-TiCl₄.SiO₂ can be conducted under solvent-free conditions. wikipedia.org Similarly, magnetic nanocatalysts like Fe₃O₄-adenine-Zn have been utilized for tetrazole synthesis under solvent-free conditions, offering excellent yields. beilstein-journals.org The use of water as a solvent, which is considered a green solvent, has also been reported in the synthesis of 5-substituted-1H-tetrazoles catalyzed by zinc salts. organic-chemistry.org Furthermore, the application of recyclable heterogeneous catalysts, such as nano-catalysts and silica-supported catalysts, contributes to the environmental benignity of these synthetic routes. wikipedia.orgbeilstein-journals.orgresearchgate.netrsc.org
Cross-Coupling Reactions in the Construction of this compound Scaffolds
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the construction of complex molecular scaffolds, including 5-styryl-1H-tetrazoles.
Palladium-Catalyzed Mizoroki-Heck Cross-Coupling in Styryltetrazole Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile method for forming substituted alkenes. nih.gov This reaction is instrumental in synthesizing styryl derivatives. While direct examples of the Mizoroki-Heck reaction to form this compound are not extensively detailed in the provided context, the principles of the reaction are applicable. The general strategy would involve the coupling of a 5-halo-1H-tetrazole with styrene (B11656) or its derivatives.
A relevant example is the Mizoroki-Heck coupling of 4-iodobenzonitrile (B145841) with n-butyl acrylate, which proceeds under high-temperature continuous flow conditions using Pd(OAc)₂ as a catalyst. nih.gov This demonstrates the feasibility of performing Heck reactions on aromatic nitriles, which are direct precursors to 5-aryl-1H-tetrazoles. The resulting styrylbenzonitrile could then be converted to the corresponding this compound via a subsequent cycloaddition reaction with an azide source.
The general mechanism of the Mizoroki-Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene, and subsequent β-hydride elimination to yield the styryl product and regenerate the Pd(0) catalyst.
Stille Reaction and Related Organostannane Approaches for 5-Aryl-1H-Tetrazoles
The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its wide scope and tolerance of various functional groups, making it a suitable method for the synthesis of 5-aryl-1H-tetrazoles, including this compound. libretexts.orgorganic-chemistry.org
The general approach involves the reaction of a 5-halo-1H-tetrazole with a styryl stannane, or alternatively, a 5-stannyl-1H-tetrazole with a styryl halide. Organostannanes are stable to both air and moisture, which is an advantage in synthetic procedures. wikipedia.org However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the Stille reaction typically involves:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst.
Transmetalation: The organostannane transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
The versatility of the Stille reaction allows for the coupling of a wide variety of aryl, vinyl, and acyl halides or pseudo-halides with various organostannanes, including those with heterocyclic components. libretexts.org
Multicomponent Reaction (MCR) Approaches to 5-Substituted 1H-Tetrazoles
A highly efficient and straightforward strategy for the synthesis of 5-substituted 1H-tetrazoles, including this compound, involves a one-pot, three-component reaction of an aldehyde, an azide source, and a precursor to the nitrile functionality. daneshyari.comresearchgate.net This approach circumvents the need to isolate the often toxic and volatile nitrile intermediates by generating them in situ. organic-chemistry.org
A notable example is the synthesis of (E)-5-Styryl-1H-tetrazole from cinnamaldehyde (B126680). In one reported method, cinnamaldehyde is treated with hydroxylamine hydrochloride and tetrabutylammonium (B224687) azide (TBAA) in the presence of a doped nano-sized copper(I) oxide on melamine–formaldehyde resin (nano-Cu2O–MFR) catalyst. This heterogeneous catalytic system affords the desired product in high yield. researchgate.net The use of a solid-supported catalyst simplifies product purification and allows for catalyst recycling. researchgate.net
Another variation employs an ionic liquid, 1-butyl-3-methylimidazolium azide ([bmim]N3), as a greener azide source in a reaction with aldehydes and hydroxylamine, catalyzed by copper acetate. organic-chemistry.orgorganic-chemistry.org These methods are valued for their operational simplicity and adherence to the principles of click chemistry. organic-chemistry.org The reaction is versatile, accommodating a range of aromatic aldehydes, although aldehydes bearing electron-donating groups tend to provide higher yields. organic-chemistry.org
| Aldehyde | Reagents | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | Hydroxylamine hydrochloride, Tetrabutylammonium azide (TBAA) | nano-Cu2O–MFR | 83 | researchgate.net |
The Ugi tetrazole reaction is a powerful isocyanide-based multicomponent reaction (IMCR) for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.com It is a variation of the classic Ugi four-component reaction (Ugi-4CR), where the carboxylic acid component is replaced by hydrazoic acid (HN3), often generated in situ from sources like sodium azide or azidotrimethylsilane (B126382) (TMSN3). mdpi.comnih.gov The reaction brings together an aldehyde or ketone, an amine, an isocyanide, and the azide source in a one-pot process. nih.gov
The primary advantage of the Ugi-azide reaction is its ability to rapidly generate vast libraries of structurally diverse tetrazoles. mdpi.com By systematically varying each of the four starting materials, a large number of unique products can be synthesized with high efficiency. This diversity-oriented approach is particularly valuable in medicinal chemistry for the discovery of new drug candidates, as 1,5-disubstituted tetrazoles are recognized as effective bioisosteres of the cis-amide bond in peptides. mdpi.comnih.gov
The reaction proceeds under mild conditions, often at room temperature and without the need for a catalyst, further enhancing its appeal. nih.gov The versatility of the Ugi-azide reaction allows for the incorporation of a wide range of functional groups and molecular scaffolds into the final tetrazole product, making it an indispensable tool for creating diversified chemical libraries for high-throughput screening. nih.govmdpi.com
Mechanistic Investigations of this compound Formation
The formation of this compound and other 5-substituted 1H-tetrazoles via the three-component reaction of aldehydes proceeds through a well-established mechanistic pathway. The key steps involve the in situ generation of a nitrile intermediate followed by a [3+2] cycloaddition reaction. nih.gov
The proposed mechanism is as follows:
Oxime Formation: The reaction initiates with the condensation of the aldehyde (e.g., cinnamaldehyde) with hydroxylamine, typically supplied as hydroxylamine hydrochloride, to form the corresponding aldoxime. organic-chemistry.org
Dehydration to Nitrile: The aldoxime intermediate is then dehydrated to form the corresponding nitrile (in situ). This step is often facilitated by the catalyst and reaction conditions. organic-chemistry.org
[3+2] Cycloaddition: The generated nitrile then undergoes a [3+2] cycloaddition (or Huisgen cycloaddition) with an azide ion (from NaN3, TBAA, etc.). nih.gov This is the crucial ring-forming step. Computational studies, including density functional theory (DFT) calculations, have investigated this step in detail. nih.gov These studies suggest that the reaction can proceed through either a concerted cycloaddition or a stepwise pathway involving a nitrile activation step to form an imidoyl azide, which subsequently cyclizes. nih.govacs.org The activation barriers for this reaction are influenced by the electronic properties of the substituent on the nitrile. nih.gov
Protonation: The final step involves the protonation of the resulting tetrazolate anion to yield the final 5-substituted 1H-tetrazole product. researchgate.net
In catalyst-mediated versions of this reaction, the catalyst (e.g., a copper or cobalt complex) can play a role in activating the nitrile. nih.govacs.org It is proposed that the metal center coordinates to the nitrile, making it more susceptible to nucleophilic attack by the azide, thereby lowering the activation energy of the cycloaddition step. nih.gov
Advanced Spectroscopic and Structural Characterization of 5 Styryl 1h Tetrazole Analogues
X-ray Diffraction Analysis for Elucidating Molecular and Crystal Structures
While specific crystal structure data for 5-styryl-1H-tetrazole is not widely available, detailed analyses of closely related analogues, such as 5-vinyl-1H-tetrazole, provide significant insights into the expected structural features. Single crystal X-ray diffraction studies on 5-vinyl-1H-tetrazole reveal a monoclinic crystal system. mdpi.com This technique confirms the planar structure of the tetrazole ring and provides precise measurements of bond lengths and angles within the molecule. mdpi.com
Such studies are crucial for confirming the connectivity of atoms and understanding the electronic distribution within the molecule. For instance, analysis of various tetrazole derivatives shows that the tetrazole ring can be twisted relative to the plane of its substituent. nih.gov In the case of styryl-tetrazoles, this would involve the dihedral angle between the tetrazole ring and the styryl group's phenyl ring.
Table 1: Crystal Data for the Analogue 5-Vinyl-1H-tetrazole
| Parameter | Value |
|---|---|
| Formula | C3H4N4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.6698(3) |
| b (Å) | 10.3953(6) |
| c (Å) | 7.3106(4) |
| β (°) | 108.012(5) |
| Volume (ų) | 409.69(4) |
| Z | 4 |
Data sourced from a 2023 study on 5-vinyl-1H-tetrazole. mdpi.com
The crystal packing of 5-substituted-1H-tetrazoles is significantly influenced by hydrogen bonding and other intermolecular forces. A characteristic feature of NH-unsubstituted tetrazoles is the formation of strong intermolecular hydrogen bonds. mdpi.com In the crystal structure of 5-vinyl-1H-tetrazole, molecules are linked by a pair of N–H···N hydrogen bonds, creating infinite chains. mdpi.com This N–H proton donor and the sp²-hybridized nitrogen atoms of an adjacent tetrazole ring acting as acceptors are a dominant interaction in the solid state. nih.govacs.org
High-pressure X-ray diffraction studies are employed to understand the stability and structural transformations of materials under extreme conditions. While specific studies on this compound are not documented, research on the parent 1H-tetrazole framework reveals significant pressure-induced changes. rsc.orgnih.gov
At ambient pressure, 1H-tetrazole has a layered crystal structure. nih.gov Upon compression to pressures above ~3 GPa, it undergoes a crystalline-to-crystalline phase transition to a new, denser high-pressure phase. nih.govresearchgate.net This transition involves a significant rearrangement of the molecules and a change in the hydrogen bonding network from a 2D layered structure to a 3D network. nih.gov Further increases in pressure can lead to amorphization and eventually, at very high pressures (60-100 GPa), irreversible polymerization of the tetrazole rings. rsc.orgresearchgate.net These studies indicate that the tetrazole ring, a key component of this compound, is reactive under high pressure, suggesting that the styryl derivative could also form novel polymeric materials under compression. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment of each atom, enabling unambiguous structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR are routine methods for characterizing organic molecules like this compound.
¹H NMR: The ¹H NMR spectrum of a styryl-tetrazole derivative would show characteristic signals for the aromatic protons of the phenyl ring and the vinylic protons of the styryl group, typically as doublets with a large coupling constant (~16 Hz) indicative of an E (trans) configuration. rsc.org The acidic N-H proton of the tetrazole ring often appears as a very broad signal at a low field (downfield), sometimes in the 15-17 ppm range in DMSO-d₆, though its observation can be affected by solvent and concentration. nih.govrsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms. The carbon atom of the tetrazole ring (C5) is typically observed around 154-156 ppm. semanticscholar.org The carbons of the styryl and phenyl groups appear in the aromatic/vinylic region (approx. 120-140 ppm). semanticscholar.org
¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR is particularly informative for tetrazoles due to the four contiguous nitrogen atoms. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and the tautomeric form of the ring. nih.govacs.orgfao.org In DMSO solution, rapid proton exchange between N1 and N4 can sometimes lead to fewer than four distinct signals, resulting in averaged environments. researchgate.net
Table 2: Representative ¹H NMR Data for a this compound Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| (E)-1-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-5-styryl-1H-tetrazole | CDCl₃ | 7.95 (d, J = 16.4 Hz, 1H), 7.55-7.58 (m, 2H), 7.37-7.45 (m, 3H), 7.23 (d, J = 16.4 Hz, 1H), 6.44 (q, J = 6.0 Hz, 1H), 1.88 (d, J = 6.0 Hz, 3H), 0.82 (s, 9H), 0.04 (s, 3H), -0.16 (s, 3H) |
Data sourced from supplementary information for a 2017 study. rsc.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures and confirming connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable.
HMBC detects long-range correlations (typically over 2-3 bonds) between nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. For styryl-tetrazoles, ¹H-¹⁵N HMBC is a powerful tool for confirming the predominant tautomeric form (1H vs. 2H). mdpi.com For example, in the analogue 5-vinyl-1H-tetrazole, correlations observed in the ¹H-¹⁵N HMBC spectrum between the alpha-proton of the vinyl group and specific nitrogen atoms of the tetrazole ring definitively established the 1H-tautomer as the major form in solution. mdpi.comresearchgate.net This technique allows for the assignment of individual nitrogen signals, which is often challenging with 1D ¹⁵N NMR alone. mdpi.comnih.gov Similarly, ¹H-¹³C HMBC would confirm the connection between the styryl group and the C5 carbon of the tetrazole ring.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of this compound analogues by identifying their constituent functional groups. These methods probe the vibrational modes of molecules, which are unique to specific bonds and structural motifs.
In the analysis of this compound analogues, FT-IR and FT-Raman spectra reveal characteristic absorption bands that confirm the presence of the tetrazole ring and the styryl substituent. The tetrazole moiety is typically identified by several key vibrations. The N-H stretching vibrations are commonly observed in the region of 3500–3300 cm⁻¹ in heteroaromatic compounds. nih.gov Infrared spectra often show characteristic vibration peaks for free tetrazole groups at 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com For instance, in 5-vinyl-1H-tetrazole, peaks from 1050.3 to 1248.0 cm⁻¹ are attributed to the stretching vibrations of the tetrazole ring. mdpi.com
The styryl group, which consists of a vinyl group attached to a phenyl ring, also presents a distinct spectroscopic signature. The stretching vibration of the vinyl C=C bond typically appears around 1645 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3080–3010 cm⁻¹ region. mdpi.com
The complementary nature of FT-IR and FT-Raman spectroscopy is crucial for a complete analysis. While some vibrational modes may be weak or inactive in IR, they can be strong and easily observable in Raman spectra, and vice versa. This dual-technique approach ensures a thorough characterization of the molecule's functional groups.
Table 1: Characteristic Vibrational Frequencies for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Tetrazole Ring | N-H Stretch | 3500 - 3300 | nih.gov |
| Ring Stretch | 1050 - 1250 | mdpi.com | |
| N=N Stretch | ~1329 | pnrjournal.com | |
| Styryl Group | C=C (vinyl) Stretch | ~1645 | mdpi.com |
| =C-H (vinyl) Stretch | 2872 - 3000 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering highly accurate molecular mass measurements. longdom.org This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound analogues, HRMS confirms the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with an accuracy typically within 5 parts per million (ppm). mdpi.com
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide critical information about the molecule's structure through controlled fragmentation. The fragmentation patterns of 5-substituted 1H-tetrazole derivatives are well-characterized. lifesciencesite.com Two primary fragmentation pathways are typically observed: the elimination of a molecule of nitrogen (N₂) or the loss of hydrazoic acid (HN₃). mdpi.comlifesciencesite.com The loss of N₂ is a characteristic fragmentation for many tetrazole derivatives. mdpi.com The elimination of HN₃ is also frequently noted in the mass spectrometric fragmentation of tetrazoles. mdpi.comlifesciencesite.com These distinct fragmentation behaviors serve as a diagnostic tool for identifying the tetrazole core within a larger molecular structure.
Table 2: HRMS Data for this compound
| Species | Formula | Theoretical Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ (Protonated Molecule) | C₉H₉N₄⁺ | 173.0822 | - |
| [M+H - N₂]⁺ | C₉H₉N₂⁺ | 145.0760 | Loss of Nitrogen |
Thermal Analysis Techniques in Understanding Structural Stability and Transitions
Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of materials. For this compound and its analogues, particularly in the context of materials science, understanding their response to heat is crucial. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for this purpose.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is highly effective for studying thermal transitions such as melting, crystallization, and decomposition. nih.gov
For tetrazole derivatives, a typical DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. mdpi.com This is often followed by a sharp exothermic peak, which indicates the onset of thermal decomposition. researchgate.netresearchgate.net The decomposition of many tetrazole-containing compounds is an energetic process due to the rapid release of nitrogen gas. researchgate.net The temperatures at which these events occur provide critical information about the thermal stability of the material. For example, studies on 5-vinyl-1H-tetrazole determined a melting point of 131.2 ± 0.5 °C, immediately followed by polymerization initiated by the thermal energy. mdpi.com The thermal stability of tetrazole compounds can vary significantly based on their substituents. unigoa.ac.in
Table 3: Representative Thermal Transition Data for Tetrazole Analogues
| Compound Type | Transition | Temperature Range (°C) | Source |
|---|---|---|---|
| 5-Alkyl/Aryl-1H-tetrazoles | Melting (Endotherm) | 110 - 150 | mdpi.comunigoa.ac.in |
| 5-Alkyl/Aryl-1H-tetrazoles | Decomposition (Exotherm) | 150 - 260 | nih.govresearchgate.netmdpi.com |
Thermogravimetric Analysis (TGA) provides quantitative information about the changes in a material's mass as a function of temperature or time in a controlled atmosphere. nih.gov This technique is particularly useful for studying decomposition processes and determining the thermal stability range of a compound.
When analyzing tetrazole derivatives, TGA is used to monitor the mass loss associated with decomposition. The high nitrogen content of the tetrazole ring often leads to a significant and often rapid mass loss upon thermal degradation, primarily due to the evolution of N₂ gas. researchgate.net For example, the decomposition of 1,4-bis(tetrazol-1-yl)benzene, which contains two tetrazole units, results in a 95% loss of its molecular mass. researchgate.net The temperature at which this mass loss begins is a key indicator of the material's thermal stability. TGA can be performed on its own or simultaneously with DSC (TGA-DSC) to correlate mass loss events with their corresponding thermal transitions (endothermic or exothermic). nih.gov
Table 4: TGA Data for Tetrazole Compound Decomposition
| Compound Type | Decomposition Event | Typical Mass Loss (%) | Key Gaseous Product | Source |
|---|---|---|---|---|
| 5-Substituted-1H-tetrazoles | Ring Decomposition | > 50% | N₂ | researchgate.net |
Computational and Theoretical Investigations on 5 Styryl 1h Tetrazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods can predict molecular structure, stability, and reactivity with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For 5-Styryl-1H-tetrazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to find the lowest energy conformation. growingscience.comresearchgate.net
The analysis would involve optimizing the molecule's bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure. Conformational analysis is particularly important for this compound due to the rotational freedom around the single bond connecting the styryl group and the tetrazole ring. By calculating the potential energy surface as a function of this rotation, the most stable conformer(s) can be identified. mdpi.com This stability is often influenced by factors such as intramolecular hydrogen bonding and steric hindrance. mdpi.com The resulting geometric parameters provide a foundational understanding of the molecule's shape and steric profile.
Table 1: Representative Geometric Parameters for DFT Optimization of this compound This table is illustrative of the data that would be generated from a DFT study.
| Parameter | Description | Predicted Value |
|---|---|---|
| C=C | Bond length of the vinyl bridge | (e.g., ~1.34 Å) |
| C-C | Bond length between the vinyl group and tetrazole ring | (e.g., ~1.47 Å) |
| N=N | Bond length within the tetrazole ring | (e.g., ~1.30 Å) |
| C-N | Bond length within the tetrazole ring | (e.g., ~1.35 Å) |
| C-C=C-C | Dihedral angle defining the planarity of the styryl group | (e.g., ~180°) |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govmdpi.com These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's stability and reactivity profile. nih.govresearchgate.net
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons |
| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values are often in good agreement with experimental spectra, aiding in the assignment of signals. growingscience.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the stretching and bending modes of functional groups (e.g., C=C of the styryl group, N-H and N=N of the tetrazole ring), which helps in interpreting experimental IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. elixirpublishers.com This calculation provides the excitation energies and oscillator strengths of electronic transitions, corresponding to the λmax values observed in a UV-Vis spectrum. For this compound, this would likely involve π → π* transitions within the conjugated styryl and tetrazole systems. nih.gov
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov An MD simulation of this compound, typically in a solvent box like water or dimethyl sulfoxide, would reveal its conformational flexibility and interactions with the surrounding environment. nih.govnih.gov
These simulations track the movements of each atom over time by solving Newton's equations of motion, providing insights into:
Conformational Landscape: Exploring the different shapes the molecule can adopt at a given temperature.
Solvent Interactions: Analyzing how solvent molecules arrange around the solute and form hydrogen bonds.
Stability of Ligand-Receptor Complexes: When performed on a molecule bound to a protein, MD can assess the stability of the binding pose predicted by molecular docking. aaup.edu
Molecular Docking Studies for Elucidating Receptor Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net For this compound, docking studies would be performed to identify potential biological targets and elucidate its binding mechanism at the atomic level. This process is fundamental in drug discovery. nih.gov
The procedure involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov The results can identify key interactions, such as:
Hydrogen bonds between the tetrazole nitrogen atoms and receptor residues.
Pi-pi stacking interactions involving the styryl group's aromatic ring.
Hydrophobic interactions.
Such studies have been performed on various tetrazole derivatives to explore their potential as inhibitors for enzymes like cyclooxygenase (COX) or protein kinases. researchgate.netmdpi.com
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. mdpi.com Various software platforms and web servers can calculate a range of physicochemical and ADME parameters for this compound based on its structure. aaup.educhristuniversity.in
These predictions help assess the "drug-likeness" of a molecule and identify potential liabilities early in the discovery process. Key parameters include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.
Table 3: Key ADME Parameters Predicted In Silico This table is illustrative of the parameters that would be calculated in an ADME study.
| Property | Description | Predicted Outcome for a Drug-like Molecule |
|---|---|---|
| Molecular Weight | Mass of the molecule | < 500 g/mol |
| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 |
| H-bond Donors | Number of N-H or O-H bonds | < 5 |
| H-bond Acceptors | Number of N or O atoms | < 10 |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut | High |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the brain | Yes/No |
| CYP450 Inhibition | Potential to inhibit key metabolic enzymes | Yes/No (for specific isoforms) |
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states. While specific, in-depth computational studies exclusively targeting the reaction mechanisms for the formation of this compound are not extensively documented in publicly available literature, the well-established synthetic routes for 5-substituted-1H-tetrazoles allow for a robust theoretical extrapolation of the likely mechanistic pathways. The primary method for synthesizing this class of compounds is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097).
The formation of this compound typically proceeds via the reaction of cinnamonitrile (B126248) with an azide source, such as sodium azide. This reaction is a classic example of a 1,3-dipolar cycloaddition. Computational studies on analogous 1,3-dipolar cycloadditions to form tetrazoles and other five-membered heterocycles have provided significant insights into the governing principles of these reactions. These studies consistently indicate a concerted, though often asynchronous, mechanism.
In a typical computational investigation of such a reaction, the geometries of the reactants, transition state, and product are optimized. The transition state is characterized by the presence of a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate. The activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡) are then calculated, providing a quantitative measure of the reaction barrier. The reaction energy (ΔErxn) or enthalpy (ΔHrxn) is also determined to assess the thermodynamic favorability of the process.
For the [3+2] cycloaddition leading to this compound, the reaction would involve the interaction of the π-system of the nitrile group in cinnamonitrile with the azide anion. Theoretical models of similar reactions suggest that the transition state involves the simultaneous formation of the two new single bonds between the terminal nitrogen atoms of the azide and the carbon and nitrogen atoms of the nitrile. The asynchronicity of the bond formation is influenced by the electronic nature of the substituents on both the nitrile and the azide.
The styryl group, being an electron-withdrawing group through resonance, is expected to influence the electronic structure of the nitrile and, consequently, the energetics of the transition state. Computational analyses of related systems have shown that electron-withdrawing substituents on the nitrile can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide and thereby accelerating the reaction.
While a specific data table for the this compound synthesis is not available, the following table provides a representative summary of computational findings for a generic [3+2] cycloaddition reaction for the formation of a 5-aryl-1H-tetrazole, based on values reported in the literature for similar systems. This data is intended to be illustrative of the type of information obtained from such computational studies.
| Parameter | Value (kcal/mol) | Description |
| ΔE‡ | 15 - 25 | Electronic Activation Energy Barrier |
| ΔG‡ | 20 - 30 | Gibbs Free Energy of Activation |
| ΔErxn | -30 to -40 | Electronic Energy of Reaction |
| ΔHrxn | -25 to -35 | Enthalpy of Reaction |
Note: The values presented in this table are generalized from computational studies on the synthesis of 5-substituted-1H-tetrazoles and are for illustrative purposes only. Specific values for this compound would require a dedicated computational study.
Further computational investigations could explore the role of solvents and catalysts in the reaction. For instance, theoretical calculations can model the explicit interaction of solvent molecules with the reactants and the transition state to understand their influence on the reaction kinetics. Similarly, the mechanism of catalysis, for example by zinc salts which are sometimes employed in these syntheses, can be elucidated by modeling the coordination of the catalyst to the nitrile and its effect on the activation barrier.
Reactivity and Derivatization Pathways of 5 Styryl 1h Tetrazole
Regioselective Functionalization of the Tetrazole Heterocycle
The tetrazole ring in 5-styryl-1H-tetrazole contains four nitrogen atoms and an acidic proton, making it susceptible to various substitution reactions. The functionalization of the tetrazole ring is a key strategy for modulating the compound's physicochemical properties.
The alkylation of 5-substituted-1H-tetrazoles, including this compound, is a fundamental transformation that typically yields a mixture of N1 and N2-substituted regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, temperature, catalyst), and the electronic properties of the substituent at the C5 position. researchgate.netrsc.org
The synthesis of disubstituted tetrazoles can be achieved from 1H-5-monosubstituted tetrazoles through reactions like the aliphatic amine diazotization, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org Studies have shown that while the 2,5-disubstituted tetrazole is often the major product, the 1,5-disubstituted isomer can also be isolated. rsc.org The regioselectivity in these reactions is complex and cannot be attributed solely to steric hindrance; the nucleophilic substitution mechanism (first-order vs. second-order) also plays a crucial role. researchgate.netrsc.org
DFT calculations have been employed to understand the regioselectivity, indicating that spin density, transition state energy barriers (kinetic control), and the thermodynamic stability of the final products all contribute to the observed isomer ratios. researchgate.net For instance, radical-mediated N-alkylation using peroxides, which serve as both oxidant and alkylating agent, can provide products in moderate to good yields without the need for metal catalysts. researchgate.net Another approach involves using methyl 2,2,2-trichloroacetimidate for a regioselective synthesis of 1-methyl-1H-tetrazoles in high yields. researchgate.net
| Reaction Type | Alkylating Agent/Method | Major Product | Key Findings |
|---|---|---|---|
| Diazotization | Aliphatic Amines | 2,5-disubstituted tetrazole | Regioselectivity is highly variable and influenced by the substitution mechanism. rsc.orgnih.govorganic-chemistry.org |
| Radical-mediated | Peroxides | Varies | Regioselectivity is governed by kinetic and thermodynamic controls. researchgate.net |
| N-Methylation | Methyl 2,2,2-trichloroacetimidate | N1-Methylated tetrazole | Provides high yields (85%–97%) of the N1 isomer. researchgate.net |
The C5 position of the tetrazole ring is typically functionalized during the synthesis of the heterocycle itself, most commonly through a [3+2] cycloaddition between a nitrile and an azide (B81097) source. nih.govresearchgate.net The styryl group can be introduced at this stage by using cinnamonitrile (B126248) as the starting material. Various catalytic systems, such as zinc salts, AlCl₃, and silica (B1680970) sulfuric acid, have been developed to facilitate this cycloaddition, improving yields and reaction conditions. nih.gov
Post-synthetic modification at the C5 position is also a viable strategy. For example, palladium-catalyzed cross-coupling reactions provide an efficient route to 5-aryl- and 5-vinyltetrazoles. thieme-connect.de A key example is the Suzuki coupling of a 5-bromo-substituted tetrazole (e.g., 1-benzyl-5-bromo-1H-tetrazole) with a styrylboronic acid derivative to yield the corresponding this compound. thieme-connect.de This demonstrates that a halogen at the C5 position can serve as a versatile handle for introducing the styryl moiety. The tetrazole ring is generally electron-withdrawing, which can influence the reactivity of substituents at the C5 position. thieme-connect.de
Chemical Transformations of the Styryl Moiety
The exocyclic carbon-carbon double bond in the styryl group is a site of high electron density, making it susceptible to a variety of chemical transformations, particularly addition reactions.
The double bond of the styryl substituent readily undergoes electrophilic addition reactions. Common electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) can add across the double bond according to Markovnikov's rule. The tetrazole ring, being strongly electron-withdrawing, can influence the regioselectivity of these additions. thieme-connect.de
While less common for electron-rich alkenes, nucleophilic additions to the styryl double bond can be achieved under specific conditions, particularly if the styryl ring is substituted with strong electron-withdrawing groups, further polarizing the double bond. Additionally, reactions such as epoxidation followed by ring-opening with a nucleophile can be employed to functionalize the styryl moiety.
The vinyl group in this compound and its analogues like 5-vinyl-1H-tetrazole makes it a suitable monomer for polymerization. mdpi.com Both homopolymers and copolymers incorporating the styryl-tetrazole unit have been synthesized. Copolymers of styrene (B11656) and vinyl tetrazole have been prepared via a Huisgen 1,3-dipolar cycloaddition reaction on a pre-synthesized styrene-co-acrylonitrile copolymer. researchgate.net
These polymerization reactions allow for the creation of macromolecular architectures where the unique properties of the tetrazole ring are incorporated into a polymer backbone. conicet.gov.ard-nb.info For example, polymers containing tetrazole moieties are explored for applications as solid electrolytes and energetic materials. researchgate.netnih.gov The thermal properties of these polymers, such as their degradation temperatures, are influenced by the elimination of the tetrazole pendant group. conicet.gov.ar The synthesis of block copolymers using techniques like reversible addition–fragmentation chain-transfer (RAFT) polymerization has also been reported for related vinyltetrazoles, enabling the creation of polymers with controlled architecture and specific physicochemical characteristics. mdpi.com
| Monomer(s) | Polymerization Method | Resulting Polymer | Reference |
|---|---|---|---|
| Styrene-co-acrylonitrile (precursor) | Huisgen 1,3-dipolar cycloaddition | Styrene-vinyl tetrazole copolymer (StVTz) | researchgate.net |
| 5-Vinyl-1H-tetrazole and N-Vinylpyrrolidone | RAFT Polymerization | p(N-vinylpyrrolidone-b-vinyltetrazole) block copolymer | mdpi.com |
| (bis-)1,5-disubstituted-1H-tetrazole α,ω-diene monomers and dithiols | Light-induced thiol-ene polymerization | Tetrazole-decorated polymers | conicet.gov.ard-nb.info |
Cycloaddition Reactions Involving the Styryl and Tetrazole Units
Cycloaddition reactions offer a powerful method for constructing complex ring systems. In the context of this compound, both the styryl and tetrazole components can potentially participate in such transformations.
The most prominent cycloaddition associated with tetrazoles is the Huisgen 1,3-dipolar cycloaddition, which is the primary method for synthesizing the tetrazole ring itself from a nitrile and an azide. wikipedia.orgorganic-chemistry.org This is a [3+2] cycloaddition reaction. organic-chemistry.org
Beyond its synthesis, the this compound molecule can participate in other cycloadditions. The styryl group, as a substituted alkene, can act as a dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the styryl group as a dienophile would be influenced by the electronic nature of the tetrazole ring.
Furthermore, tetrazole derivatives themselves can be involved in Diels-Alder reactions. For instance, 3-(1H-tetrazol-5-yl)-nitrosoalkenes have been shown to participate in Diels-Alder reactions, leading to the synthesis of functionalized tetrazoles. scilit.comresearchgate.net It is also conceivable that under certain conditions, such as thermal or photochemical activation, the tetrazole ring could undergo ring-opening to form a nitrile imine, a 1,3-dipole, which could then participate in 1,3-dipolar cycloadditions with suitable dipolarophiles. acs.org
Decomposition and Stability Under Extreme Conditions (e.g., High Temperature, High Pressure)
The thermal stability and decomposition pathways of this compound are critical parameters for its handling, storage, and application in high-energy systems. While specific studies focusing exclusively on this compound under extreme conditions are limited, the behavior of related 5-substituted tetrazoles provides significant insights into its expected stability and decomposition mechanisms.
Under high-temperature conditions, tetrazole compounds are known to undergo decomposition, often initiated by the cleavage of the N(2)-N(3) bond within the tetrazole ring. This is followed by the elimination of molecular nitrogen (N₂), a process that is highly exothermic and contributes to the energetic nature of these compounds. For instance, studies on 2,5-diaryltetrazoles have shown that thermal decomposition leads to the formation of nitrile imines as key intermediates. The rate of decomposition is influenced by the nature of the substituents on the tetrazole ring.
The decomposition of 5-substituted-1H-tetrazoles can be significantly accelerated under certain conditions. For example, the decomposition of 5-benzhydryl-1H-tetrazole was dramatically faster in a flow reactor with direct electric resistance heating compared to conventional heating methods at similar temperatures. nih.govnih.gov At 220°C, complete decomposition to diphenylmethane (B89790) occurred within 10 minutes in the resistively heated flow reactor, whereas it took over 8 hours at 240°C under batch microwave conditions. nih.govnih.gov This suggests that the method of heating can play a crucial role in the decomposition kinetics.
The presence of certain metals can also catalyze the decomposition of tetrazoles. For example, copper powder has been found to lower the decomposition temperature of 1,5-diphenyltetrazole (B3066297) by approximately 60°C. nih.gov
Differential Scanning Calorimetry (DSC) is a common technique used to evaluate the thermal stability of tetrazole derivatives. For 5-vinyl-1H-tetrazole, a related compound, the melting point was determined to be 131.2 ± 0.5 °C, with spontaneous, thermally initiated polymerization occurring upon melting. mdpi.com Further heating leads to the degradation of the resulting polymer at around 200°C. mdpi.com
Under high-pressure conditions, the parent compound, 1H-tetrazole, has been shown to undergo a phase transition above 2.6 GPa. rsc.org At pressures below 100 GPa, it undergoes reversible polymerization, likely through carbon-nitrogen bonding. rsc.org This indicates that the tetrazole ring itself is susceptible to pressure-induced transformations, a behavior that would likely be modified by the presence of the styryl substituent in this compound.
Table 1: Decomposition Data for Related 5-Substituted Tetrazoles
| Compound | Condition | Decomposition Products | Reference |
| 5-Benzhydryl-1H-tetrazole | 220°C (resistively heated flow reactor) | Diphenylmethane | nih.govnih.gov |
| 5-Benzhydryl-1H-tetrazole | 240°C (batch microwave) | Diphenylmethane | nih.govnih.gov |
| 5-Vinyl-1H-tetrazole | ~200°C (DSC) | Degradation of poly(5-vinyltetrazole) | mdpi.com |
Solvatochromic Behavior and its Impact on Reactivity
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. While direct studies on the solvatochromic behavior of this compound are not extensively documented, the well-established solvatochromic properties of styryl dyes suggest that this compound is likely to exhibit this behavior.
The styryl moiety, characterized by a conjugated system of double bonds, is a known chromophore that often displays significant solvatochromic shifts. The electronic transitions of styryl dyes are sensitive to the solvent polarity, which can be quantified using scales such as Reichardt's ET(30). nih.gov For some α-styrylpyridinium dyes, reversals in solvatochromism have been observed at specific ET(30) values, indicating complex interactions between the dye and the solvent. nih.gov
The solvent environment not only affects the spectral properties of a molecule but can also have a profound impact on its reactivity. The nature of the solvent can influence reaction rates and even alter the course of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products to different extents.
In the context of tetrazole chemistry, the choice of solvent is crucial for synthesis and subsequent reactions. The synthesis of 5-phenyl-1H-tetrazole, for example, is highly dependent on the solvent, with high-boiling point polar solvents like DMF and DMSO providing moderate conversions, while weak polar solvents like toluene (B28343) yield no product. researchgate.net Water has been identified as an excellent solvent for this particular synthesis in terms of yield. researchgate.net
The reactivity of tetrazole derivatives in cycloaddition reactions is also influenced by the solvent. For instance, the ratio of cycloadducts in the reaction of 5-mercapto-1H-tetrazoles with thiocarbonyl S-methanide shows a strong dependence on the solvent used, with striking differences observed between reactions performed in petroleum ether and methanol. beilstein-journals.org
The tautomeric equilibrium of 5-substituted-1H-tetrazoles between the 1H and 2H forms can also be influenced by the solvent. nih.gov In solution, the 1H-tautomer is generally the predominant form. nih.gov This equilibrium is important as the two tautomers can exhibit different reactivity patterns.
Table 2: Solvent Effects on the Synthesis of a Related Tetrazole
| Solvent | Conversion to 5-phenyl-1H-tetrazole | Reference |
| DMF | Moderate | researchgate.net |
| DMSO | Moderate | researchgate.net |
| Toluene | No product | researchgate.net |
| Water | High (best yield) | researchgate.net |
Advanced Applications and Research Frontiers of 5 Styryl 1h Tetrazole
Medicinal Chemistry and Drug Discovery Platforms
The unique physicochemical properties of the 5-styryl-1H-tetrazole scaffold have positioned it as a valuable tool in the development of new therapeutic agents. Its utility spans from serving as a bioisosteric replacement for common functional groups to exhibiting a range of intrinsic biological activities.
Bioisosteric Replacement of Carboxylic Acids in Drug Design
One of the most well-established applications of the 5-substituted-1H-tetrazole ring system, including the 5-styryl variant, is its function as a bioisostere of the carboxylic acid group. researchgate.netbeilstein-journals.org Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The tetrazole ring mimics the acidic proton and the planar, delocalized electron system of a carboxylic acid, allowing it to engage in similar interactions with biological targets. nih.gov
Key advantages of replacing a carboxylic acid with a this compound moiety include:
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation pathways, such as β-oxidation or conjugation, which can lead to a longer duration of action for the drug.
Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which can improve its ability to cross cell membranes and enhance oral bioavailability.
Intellectual Property: The substitution of a carboxylic acid with a novel bioisostere like this compound can lead to the development of new chemical entities with unique patentability.
This bioisosteric replacement strategy has been successfully employed in the development of numerous marketed drugs, and the this compound scaffold offers a promising platform for the design of new drug candidates with improved pharmacological profiles.
Exploration of Biological Activities (e.g., Antimicrobial, Antiviral, Anti-inflammatory, Anticancer)
Beyond its role as a bioisostere, the this compound nucleus and its derivatives have been shown to possess a wide range of intrinsic biological activities. Researchers have actively explored these properties, leading to the identification of promising lead compounds for various diseases.
Antimicrobial Activity:
Derivatives of 5-substituted aryl-1H-tetrazoles have demonstrated significant antibacterial activity. researchgate.net Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 125-250 mg/mL against Staphylococcus aureus and Escherichia coli. researchgate.net Furthermore, a synergistic effect has been observed when these tetrazole compounds are used in combination with existing antibiotics like trimethoprim, leading to a significant reduction in MIC values. researchgate.net
Table 1: Antimicrobial Activity of Selected 5-Substituted Aryl-1H-Tetrazole Derivatives
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 5-Substituted Aryl-1H-Tetrazole Derivative 1 | Staphylococcus aureus | 125-250 | researchgate.net |
| 5-Substituted Aryl-1H-Tetrazole Derivative 2 | Escherichia coli | 125-250 | researchgate.net |
| Derivative 1 + Trimethoprim | Staphylococcus aureus | 3.91-31.3 | researchgate.net |
| Derivative 2 + Trimethoprim | Escherichia coli | 0.24-1.95 | researchgate.net |
Antiviral Activity:
The tetrazole scaffold has been incorporated into molecules designed to combat various viral infections. While specific data for this compound is limited, related tetrazole derivatives have been investigated for their antiviral potential. For example, novel pyrazole (B372694) and thiazole (B1198619) derivatives incorporating a tetrazole moiety have been synthesized and evaluated for their antiviral activity. nih.gov One such study identified an N-acetyl 4,5-dihydropyrazole derivative as active against the vaccinia virus with a 50% effective concentration (EC50) of 7 µg/mL. mdpi.com
Anti-inflammatory Activity:
The anti-inflammatory potential of tetrazole derivatives is another active area of research. Studies have shown that certain 1,5-diaryl-substituted tetrazole derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The half-maximal inhibitory concentration (IC50) values for some of these compounds ranged from 0.42 to 8.1 µM for COX-1 and 2.0 to 200 µM for COX-2. nih.gov
Anticancer Activity:
The tetrazole ring is a feature in several compounds investigated for their anticancer properties. nih.gov Derivatives of 5-substituted tetrazoles have been evaluated for their cytotoxicity against various cancer cell lines. For example, certain 1-substituted-5-aryl-tetrazoles have shown significant activity against HT-29 and MDA-MB-231 cancer cell lines, with IC50 values in the micromolar range. researchgate.net Another study on tetrazole-linked benzochromene derivatives identified compounds with potent cytotoxicity against MCF-7, Caco-2, HeLa, and SKBR-3 human cancer cell lines, with IC50 values ranging from 15-33 µM. nih.gov
Table 2: Anticancer Activity of Selected Tetrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Substituted-5-aryl-tetrazole | HT-29 | 87.91-98.01 (µg/mL) | researchgate.net |
| 1-Substituted-5-aryl-tetrazole | MDA-MB-231 | 86.73-122.6 (µg/mL) | researchgate.net |
| Tetrazole-linked benzochromene | MCF-7, Caco-2, HeLa, SKBR-3 | 15-33 | nih.gov |
| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116, HT29 | 3.3-9.6 | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Optimized Pharmacophores
To enhance the therapeutic potential of this compound derivatives, researchers conduct structure-activity relationship (SAR) studies. These investigations involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. By identifying the key structural features required for optimal potency and selectivity, medicinal chemists can design more effective drug candidates.
For this compound, SAR studies would typically explore modifications at several positions:
Substituents on the Styryl Phenyl Ring: The nature, position, and size of substituents on the phenyl ring of the styryl group can significantly influence biological activity by altering electronic properties, lipophilicity, and steric interactions with the target protein.
Substitution on the Tetrazole Ring: While the parent compound is a 1H-tetrazole, substitution at the nitrogen atoms (N1 or N2) can modulate the compound's properties and may be crucial for its interaction with specific targets.
While comprehensive SAR studies specifically for this compound are not extensively reported in the public domain, the principles derived from studies on other 5-substituted tetrazoles can guide the design of new analogs. mdpi.comnih.gov
Design of Tetrazole-Containing Drug Candidates
The insights gained from bioisosteric replacement strategies and SAR studies are instrumental in the rational design of novel drug candidates based on the this compound scaffold. The process of drug design is iterative and involves a combination of computational and synthetic chemistry.
Computational Approaches:
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. Pharmacophore models for this compound can be developed based on known active compounds to guide the design of new molecules with similar properties.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the interactions between this compound derivatives and their biological targets, providing insights for optimizing binding affinity and selectivity.
Synthetic Strategies:
The synthesis of this compound and its derivatives is a key aspect of drug discovery. beilstein-journals.org Efficient and versatile synthetic routes are necessary to generate a library of compounds for biological evaluation. Common synthetic methods for 5-substituted-1H-tetrazoles often involve the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.govscielo.org.zaresearchgate.net For this compound, this would typically involve the reaction of cinnamonitrile (B126248) or a substituted derivative with an azide source.
Coordination Chemistry and Advanced Ligand Design
The nitrogen-rich tetrazole ring of this compound makes it an excellent ligand for coordinating with metal ions. This property has opened up avenues for its use in coordination chemistry and the design of advanced materials with unique properties.
Metal Complexation Studies with this compound Ligands
The deprotonated form of this compound can coordinate to metal centers through one or more of its nitrogen atoms, leading to the formation of stable metal complexes. researchgate.net The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. rsc.org
The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit a range of interesting properties, including:
Luminescence: Some metal complexes of tetrazole ligands display luminescent properties, which could be exploited in sensing, imaging, and optoelectronic applications. rsc.org
Magnetic Properties: The arrangement of metal ions within the coordination network can lead to interesting magnetic behaviors.
Catalysis: The metal centers within the complexes can act as catalytic sites for various chemical transformations.
While the coordination chemistry of many tetrazole derivatives has been explored, detailed studies on the metal complexes of this compound are an emerging area of research. The presence of the styryl group could influence the packing of the coordination polymers and potentially lead to novel structural motifs and properties. The synthesis and characterization of these complexes are crucial steps in understanding their structure-property relationships and unlocking their potential applications. nih.govnih.gov
Crystal Engineering Towards Luminescence Property Trimming in Coordination Polymers
Crystal engineering of coordination polymers (CPs) involves the rational design and self-assembly of metal ions and organic ligands to create crystalline materials with desired structures and functions, including luminescence. nih.gov Tetrazole-based ligands are particularly effective in this field due to the versatile coordination capabilities of the four-nitrogen ring, which can bridge multiple metal centers to form diverse one-, two-, or three-dimensional networks. mdpi.comrsc.orgnih.gov
The incorporation of a chromophore, such as the styryl group in this compound, into a tetrazole-based ligand introduces a source of luminescence. The photoluminescent properties of the resulting coordination polymer are often derived from the ligand's π–π* transitions. rsc.org By carefully selecting the metal ion and modifying the ligand's structure, it is possible to "trim" or fine-tune the emission properties of the final material. For instance, the choice of auxiliary ligands in the coordination sphere of the metal can lead to remarkable structural changes, altering the dimensionality and topology of the polymer, which in turn influences the luminescence. rsc.org
Coordination polymers constructed from zinc(II) and various tetrazolyl ligands have been shown to exhibit strong blue fluorescent emissions in the solid state at room temperature. nih.gov The emission wavelength and intensity can be influenced by the degree of interpenetration in the crystal lattice and the specific coordination environment of the metal ion. While research on coordination polymers specifically using this compound is an emerging area, the principles established with analogous 5-substituted tetrazole ligands suggest significant potential. The extended conjugation of the styryl group is expected to influence the energy of the electronic transitions, potentially shifting the luminescence to different wavelengths compared to simpler 5-aryl tetrazoles. The self-assembly process, governed by factors like metal-ligand coordination, hydrogen bonding, and π–π stacking interactions involving the styryl groups, would ultimately dictate the framework's structure and its final luminescent characteristics. mdpi.commdpi.com
Materials Science and Functional Materials Development
The combination of the electron-withdrawing tetrazole ring and the π-conjugated styryl system makes this compound a valuable building block for functional organic materials.
The electronic interaction between the tetrazole and styryl moieties gives rise to interesting photophysical behaviors that are central to the development of optical materials.
Styryl-tetrazole chromophores are a class of D-π-A (donor-π-acceptor) or A-π-A (acceptor-π-acceptor) systems where the tetrazole ring typically acts as a strong electron-withdrawing group (acceptor). The styryl group serves as the π-conjugated bridge and can be substituted with donor or acceptor groups to modulate the electronic properties. The absorption and emission characteristics are governed by intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-deficient part upon photoexcitation.
The UV-visible absorption spectra of 5-substituted 1H-tetrazoles are influenced by the nature of the substituent at the 5-position. acs.org For 5-phenyl-1H-tetrazole, a close analogue of the styryl derivative, the electronic spectrum is a key characteristic. nist.gov The introduction of the vinyl extension in the styryl group creates a more extensive conjugated system, which typically leads to a bathochromic (red-shift) in the absorption and emission maxima compared to the simple phenyl derivative. The specific wavelengths of absorption and emission would be highly dependent on the substitution pattern on the phenyl ring of the styryl group.
| Compound/System | Property | Observation |
| Styrylbenzazoles | Photophysical Tuning | Push-pull systems exhibit significant redshifts in absorption maxima and the highest quantum yields. nih.gov |
| 5-Aryloxy-(1H)-tetrazoles | Spectroscopic Analysis | UV-visible spectra are analyzed alongside computational studies to understand electronic transitions. growingscience.com |
| Zinc Coordination Polymers with Tetrazolyl Ligands | Luminescence | Exhibit strong blue fluorescent emissions in the solid state (e.g., λmax = 396 nm, 418 nm). nih.gov |
This table presents data for related systems to illustrate the expected photophysical properties.
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a common feature of push-pull styryl dyes. nih.gov In a styryl-tetrazole system, the ground state has a certain charge distribution, which is significantly altered upon photoexcitation to a more polar intramolecular charge transfer (ICT) state. Polar solvents will stabilize the polar excited state more than the less polar ground state, leading to a red-shift in the emission spectrum. This positive solvatochromism makes these compounds potential sensors for solvent polarity. nih.govsemanticscholar.orgrsc.org
Photochemical switching in styryl systems typically involves the reversible E-Z (trans-cis) isomerization of the carbon-carbon double bond upon irradiation with light of specific wavelengths. nih.gov This isomerization leads to a significant change in the molecule's shape and electronic properties, including its absorption spectrum. This process allows the molecule to act as a molecular switch. Styrylbenzazoles, for instance, are a promising class of photoswitches that undergo light-driven E-Z isomerization without the irreversible photocyclization that affects parent stilbenes. nih.gov It is highly probable that this compound would exhibit similar photochemical switching behavior, with the potential for the tetrazole moiety to influence the quantum yields and the thermal stability of the isomers. nih.gov
The tetrazole ring is one of the most nitrogen-rich stable heterocyclic systems, making it an ideal component for nitrogen-rich polymers. mdpi.comuni-muenchen.de These polymers are of great interest for applications ranging from energetic materials to specialized binders. The presence of a polymerizable group attached to the tetrazole ring is key to forming such macromolecules.
5-Vinyl-1H-tetrazole is a well-studied monomer used to produce poly(5-vinyltetrazole), a high-molecular-weight, nitrogen-rich substance. mdpi.com The vinyl group, activated by the electron-withdrawing tetrazole ring, readily undergoes polymerization. The styryl group of this compound contains a vinyl functionality as part of its structure (C₆H₅-CH=CH-), making it a suitable monomer for producing nitrogen-rich polymers analogous to poly(vinyltetrazole). The polymerization would proceed via the double bond of the styryl group.
Upon heating, 5-vinyl-1H-tetrazole exhibits spontaneous thermal polymerization shortly after melting. mdpi.com A similar reactivity can be anticipated for this compound. The resulting polymer, poly(this compound), would feature a hydrocarbon backbone with pendant 5-phenyl-1H-tetrazole units. The presence of the bulky phenyl groups might influence the polymer's physical properties, such as its glass transition temperature and solubility, compared to poly(5-vinyltetrazole). The primary characteristic, however, would be its high nitrogen content, contributed by the repeating tetrazole units. d-nb.info
Tetrazole-based compounds are a cornerstone in the field of high-energy-density materials (HEDMs) due to their high nitrogen content and large positive heats of formation. mdpi.commdpi.comrsc.org Upon decomposition, they release a large amount of energy and primarily form the environmentally benign and thermodynamically stable dinitrogen (N₂) gas. mdpi.com These properties make them attractive components for explosives and solid rocket propellants. scielo.org.zaresearchgate.net
The performance of a tetrazole-based energetic material is often evaluated based on key parameters such as detonation velocity, thermal stability, and sensitivity to stimuli like impact and friction. nih.govrsc.org While specific data for this compound is not widely published, the properties of related energetic tetrazoles provide context. For example, modifying the substituent at the 5-position is a common strategy to tune the energetic performance. mdpi.com The styryl group would influence the crystal packing and density, which are critical factors for detonation performance. Furthermore, its role as a potential binder or fuel in composite propellants is plausible, where it could be incorporated into a polymer matrix. mdpi.comresearchgate.netnih.gov
| Compound/Family | Key Energetic Property | Value / Observation |
| 1-Hydroxy-5-methyltetrazole (Ammonium Salt) | Detonation Velocity | 7982 m s⁻¹ mdpi.com |
| 1-Hydroxy-5-methyltetrazole (Ammonium Salt) | Impact Sensitivity | 40 J mdpi.com |
| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione | Detonation Velocity | 9114 m s⁻¹ rsc.org |
| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione | Thermal Stability (Decomposition) | 285 °C rsc.org |
| 5-Amino-1H-tetrazole | Application | Used as a combustible agent and in solid propellants to improve combustion performance. mdpi.comresearchgate.net |
This table provides energetic data for representative tetrazole compounds to illustrate the performance range of this class of materials.
Photophysical Properties and Optical Materials
Future Research Directions and Potential Emerging Applications
The unique chemical architecture of this compound, combining a styryl moiety with a nitrogen-rich tetrazole ring, positions it as a compound of significant interest for future scientific exploration. The tetrazole core is a well-established bioisostere for carboxylic acids and cis-amide bonds, offering improved metabolic stability and lipophilicity in drug design. beilstein-journals.orglifechemicals.com This foundation, coupled with the versatile styryl group, opens numerous avenues for advanced applications in medicinal chemistry, materials science, and synthetic methodology. Future research is poised to build upon the existing knowledge of 5-substituted-1H-tetrazoles to unlock the full potential of this specific derivative.
Medicinal Chemistry Frontiers: The broad spectrum of biological activities associated with tetrazole derivatives—including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties—provides a fertile ground for future investigations into this compound. researchgate.netscielo.org.zascielo.br A primary direction will be the design and synthesis of novel derivatives to target specific and challenging biological pathways.
Emerging strategies include the use of tetrazole derivatives as versatile building blocks in multicomponent reactions, which can rapidly generate libraries of complex, drug-like molecules for high-throughput screening. beilstein-journals.org This approach facilitates the exploration of new chemical space and the discovery of molecules with enhanced potency and selectivity. beilstein-journals.org Furthermore, studies have shown that combining tetrazole compounds with existing drugs, such as the antibiotic trimethoprim, can result in significant synergistic effects, suggesting a promising future for combination therapies to combat antimicrobial resistance. nih.gov
Future research will likely focus on developing this compound analogues for novel therapeutic targets. The inherent properties of the tetrazole ring make it an ideal scaffold for designing inhibitors for enzymes and receptors implicated in a range of diseases that currently have unmet medical needs. beilstein-journals.org
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |
|---|---|---|
| Oncology | Protein Tyrosine Phosphatases (PTPs), CTX-M class A β-lactamases | Tetrazole derivatives have shown anticancer activity and the ability to inhibit enzymes relevant to cancer progression and drug resistance. researchgate.netnih.gov |
| Metabolic Diseases | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Certain 5-substituted-1H-tetrazoles have demonstrated potent glucose and lipid-lowering effects by acting as agonists for this key metabolic regulator. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | The tetrazole moiety is present in approved antibacterial drugs, and derivatives show potential as antimicrobial agents, especially in synergistic combinations. lifechemicals.comresearchgate.netnih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Tetrazole compounds have been evaluated for anti-inflammatory activity, with some showing potent inhibition of COX enzymes. nih.gov |
Emerging Applications in Materials Science: The high nitrogen content and inherent stability of the tetrazole ring make it an attractive component for advanced materials. mdpi.comnih.gov The styryl (or vinyl) group in this compound provides a polymerizable handle, opening the door to the creation of novel nitrogen-rich polymers and copolymers. mdpi.comacs.org
Future research is expected to explore the synthesis of polymers and copolymers from styryl- and vinyl-tetrazole monomers for a variety of high-performance applications. mdpi.comacs.orgresearchgate.net These materials are prospective candidates for solid electrolytes in fuel cells, as the tetrazole groups can facilitate proton transport. researchgate.net Additionally, the high nitrogen content contributes to a high positive heat of formation and good thermal stability, making these polymers relevant in the field of energetic materials. mdpi.comnih.gov
The coordination chemistry of tetrazoles is another burgeoning field. The nitrogen atoms of the tetrazole ring can act as effective ligands for metal ions, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.comrsc.org Future work could involve using this compound derivatives as organic linkers to create novel MOFs with tailored properties for applications such as gas storage (e.g., CO2 capture), catalysis, and sensing. lifechemicals.comsciforum.net
Table 2: Emerging Applications of this compound in Materials Science
| Application Area | Key Property of Tetrazole Moiety | Potential Function of this compound |
|---|---|---|
| Polymer Chemistry | High nitrogen content, thermal stability, polymerizable styryl group | Monomer for nitrogen-rich polymers, energetic polymers, and solid electrolytes. mdpi.comacs.orgresearchgate.netd-nb.info |
| Energetic Materials | High positive heat of formation, high density | Component in next-generation high-energy materials with good thermal stability. mdpi.comnih.govresearchgate.net |
| Coordination Chemistry | Excellent ligand for metal ions | Organic linker for constructing Metal-Organic Frameworks (MOFs) for gas storage and catalysis. lifechemicals.comsciforum.net |
| Synthetic Chemistry | Versatile chemical handle | Precursor for a variety of nitrogen-containing heterocycles and functional materials. scielo.br |
Advancements in Synthetic Methodologies: The continued development of efficient, scalable, and environmentally benign synthetic routes for 5-substituted-1H-tetrazoles is a critical research direction. researchgate.netresearchgate.net Innovations in catalysis, including the use of nanocatalysts and green reaction media like water, are making the synthesis of these compounds more sustainable. scielo.org.zaresearchgate.net Future efforts will likely focus on refining these methods for the specific synthesis of this compound and its derivatives, enabling broader access to these compounds for research and development. scielo.brmdpi.com
Q & A
Q. What are the most efficient synthetic routes for preparing 5-Styryl-1H-tetrazole, and how do their yields compare under optimized conditions?
Methodological Answer: The synthesis of this compound primarily involves [3+2] cycloaddition between nitriles and azides. Key methods include:
- Continuous Flow Synthesis : This method enhances safety and efficiency by improving heat/mass transfer, reducing reaction times (e.g., from hours to minutes), and achieving yields >90% for 5-substituted tetrazoles .
- Heterogeneous Catalysis : Nano-TiCl₄·SiO₂ catalysts under solvent-free conditions yield 95% for 5-phenyl-1H-tetrazole, with recyclability up to five cycles without significant loss of activity .
- Solventless TBAF-Catalyzed Reactions : Tetrabutylammonium fluoride (TBAF) promotes reactions at room temperature, yielding ~85% in 24 hours .
Comparison Table:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- FT-IR and NMR Spectroscopy : FT-IR confirms tetrazole ring formation (C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR identifies styryl substituents (e.g., vinyl protons at δ 6.5–7.5 ppm) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves regioselectivity (1H vs. 2H tautomers) and intermolecular interactions. For example, 5-p-Tolyl-1H-tetrazole crystallizes in a monoclinic system (space group P2₁/c) with R factor = 0.048 .
- Software Tools : WinGX and SHELX suites enable structure refinement and validation .
Key Tip: Combine multiple techniques (e.g., NMR + SCXRD) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for 5-substituted tetrazole synthesis?
Methodological Answer: Contradictions often arise from variables like:
- Catalyst Loading : Nano-TiCl₄·SiO₂ at 10 mol% achieves 95% yield , whereas lower loadings (5 mol%) may reduce efficiency.
- Reaction Medium : Solvent-free conditions favor higher yields (e.g., 95% vs. 80% in ethanol) by minimizing side reactions .
- Azide Source : Hydrazoic acid (HN₃) in flow reactors improves safety but requires precise temperature control (80–100°C) .
Strategy: Conduct design-of-experiments (DoE) to isolate variables. For example, vary catalyst loading (5–15 mol%) and solvent polarity to identify optimal conditions .
Q. What experimental strategies mitigate safety risks when handling azide reagents in tetrazole synthesis?
Methodological Answer:
- Continuous Flow Technology : Reduces HN₃ exposure by confining hazardous reagents in closed systems. Gutmann et al. demonstrated safe scaling to 100 g using microreactors .
- Alternative Azide Sources : Sodium azide (NaN₃) with ZnCl₂ in ethanol minimizes explosive risks compared to HN₃ .
- Safety Protocols : Use blast shields, remote monitoring, and personal protective equipment (PPE). Refer to SDS for 5-amino-1H-tetrazole (acute toxicity: Oral LD₅₀ = 300 mg/kg) .
Q. How does the choice of catalyst influence regioselectivity in 5-substituted tetrazole synthesis?
Methodological Answer:
- Nano-TiCl₄·SiO₂ : Favors 1H-tautomer due to Lewis acid interactions with nitrile groups, as confirmed by SCXRD .
- Organocatalysts : (S)-5-Pyrrolidin-2-yl-1H-tetrazole induces enantioselectivity in asymmetric reactions (e.g., 90% ee for α-amino tetrazoles) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity for styryl derivatives .
Q. What computational methods validate the mechanistic pathways of tetrazole formation?
Methodological Answer:
- DFT Calculations : Himo et al. modeled the [3+2] cycloaddition, identifying a stepwise mechanism with nitrile-azide coordination as the rate-limiting step (ΔG‡ = 25 kcal/mol) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories. For example, water accelerates proton transfer in TBAF-catalyzed reactions .
- Software : Gaussian 09 or ORCA for energy profiling; VMD for visualizing transition states .
Q. How can researchers address discrepancies in biological activity data for this compound derivatives?
Methodological Answer:
- Structural Confirmation : Ensure purity via HPLC and SCXRD to rule out tautomeric or isomeric contaminants .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, Ostrovskii et al. reported antimicrobial activity at 50 µg/mL, but results vary with bacterial strains .
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
